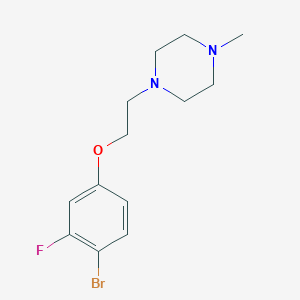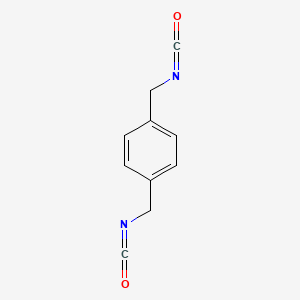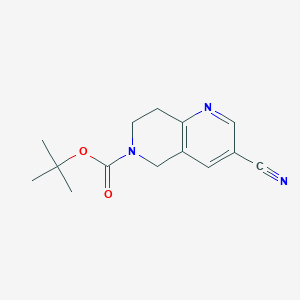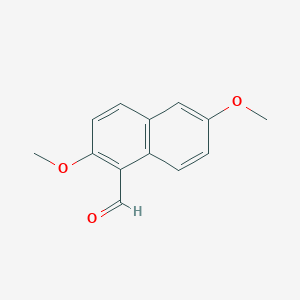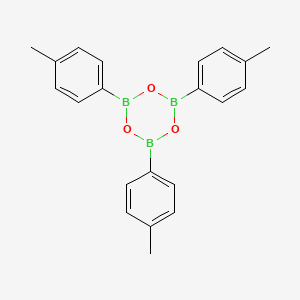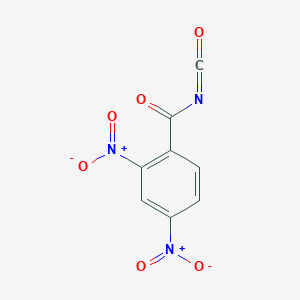![molecular formula C13H18ClNO4 B8656863 4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride CAS No. 84449-78-5](/img/structure/B8656863.png)
4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride is a chemical compound with the molecular formula C13H17NO4.HCl It is known for its unique structure, which includes a benzoic acid moiety linked to a morpholine ring via an ethoxy bridge
Métodos De Preparación
The synthesis of 4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 2-(4-morpholinyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Análisis De Reacciones Químicas
4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar compounds to 4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride include:
4-(2-Morpholin-4-yl-ethoxy)benzoic acid: This compound shares a similar structure but lacks the hydrochloride salt form.
Benzoic acid, 4-[2-(4-morpholinyl)ethoxy]-, hydrochloride: This is essentially the same compound but may be referred to differently in various contexts. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
84449-78-5 |
|---|---|
Fórmula molecular |
C13H18ClNO4 |
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
4-(2-morpholin-4-ylethoxy)benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO4.ClH/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14;/h1-4H,5-10H2,(H,15,16);1H |
Clave InChI |
GMWIASJTQKRIIR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOC2=CC=C(C=C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


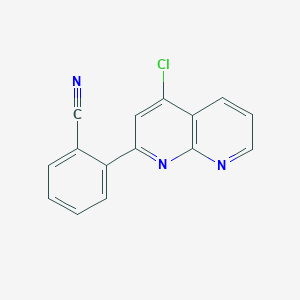
![2-[(3-Bromophenoxy)methyl]naphthalene](/img/structure/B8656806.png)


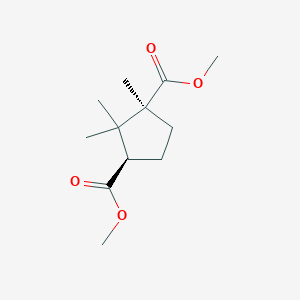
![9-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-1,2,3,4-tetrahydro-acridine](/img/structure/B8656830.png)
![3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol](/img/structure/B8656832.png)

